

Solubility of DL-Homocystine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Homocystine, DL-

Cat. No.: B109188

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This in-depth technical guide provides a comprehensive overview of the solubility of DL-Homocystine in various solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents visual workflows to elucidate the processes involved.

Quantitative Solubility Data

The solubility of DL-Homocystine is highly dependent on the solvent system and physical conditions such as pH, temperature, and the use of physical methods like sonication. The following table summarizes the available quantitative solubility data.

Solvent System	Temperature	Concentration	Conditions / Remarks	Citation(s)
Aqueous Solutions				
Water	25 °C	0.2 mg/mL (0.2 g/L)	Neutral pH.	[1]
Water	Not Specified	10 mg/mL	pH adjusted to 11 with NaOH; requires ultrasonication.	[2]
Water	Not Specified	5 mg/mL	pH adjusted to 11 with NaOH; sonication is recommended.	[3]
1N Hydrochloric Acid (HCl)	Not Specified	~10 mg/mL	Acidic conditions significantly increase solubility.	[4][5]
Organic Solvents				
Dimethyl Sulfoxide (DMSO)	Not Specified	4 mg/mL	Sonication is recommended.	
Deuterated Analogs				
Water	Not Specified	0.1 - 1 mg/mL	For DL-Homocystine-d8 (deuterated).	[6]
Acetonitrile	Not Specified	0.1 - 1 mg/mL	For DL-Homocystine-d8 (deuterated); slightly soluble.	[6]

Hydrochloric Acid	Not Specified	0.1 - 1 mg/mL	For DL-Homocystine-d8 (deuterated); slightly soluble.	[6]
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It is important to note that while extensive solubility data for the derivative DL-Homocysteine thiolactone hydrochloride in various organic solvents (methanol, ethanol, acetonitrile, etc.) is available, similar comprehensive studies for DL-Homocystine itself are not as prevalent in the reviewed literature.[7][8]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various research and development applications. The following sections describe a standard methodology and a specific analytical technique for quantifying dissolved DL-Homocystine.

General Experimental Protocol: Isothermal Equilibrium Method

A widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask or gravimetric method. This protocol involves achieving a saturated solution at a constant temperature and then quantifying the solute concentration in the supernatant.

Methodology:

- **Sample Preparation:** An excess amount of solid DL-Homocystine is added to a known volume or mass of the selected solvent in a sealed container (e.g., a glass vial or flask).
- **Equilibration:** The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This duration can range from several hours to days, depending on the solvent and the compound's dissolution rate.
- **Phase Separation:** Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated

solution (supernatant) by centrifugation at high speed or by filtration using a fine-pored syringe filter (e.g., 0.22 μm). This step must be performed carefully to avoid temperature changes that could alter the solubility.

- **Quantification:** A precise volume or mass of the clear supernatant is carefully removed. The solvent is evaporated under controlled conditions (e.g., using a vacuum oven or nitrogen stream). The mass of the remaining solid residue (the dissolved DL-Homocystine) is then accurately measured.
- **Calculation:** The solubility is calculated based on the mass of the residue and the initial volume or mass of the solvent used.

For volatile solutes or when gravimetric analysis is not suitable, the concentration of DL-Homocystine in the supernatant is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Quantification by LC-MS/MS

Modern analytical methods provide high sensitivity and specificity for quantifying solutes. LC-MS/MS is a powerful technique for determining the concentration of DL-Homocystine in saturated solutions, especially at low levels.

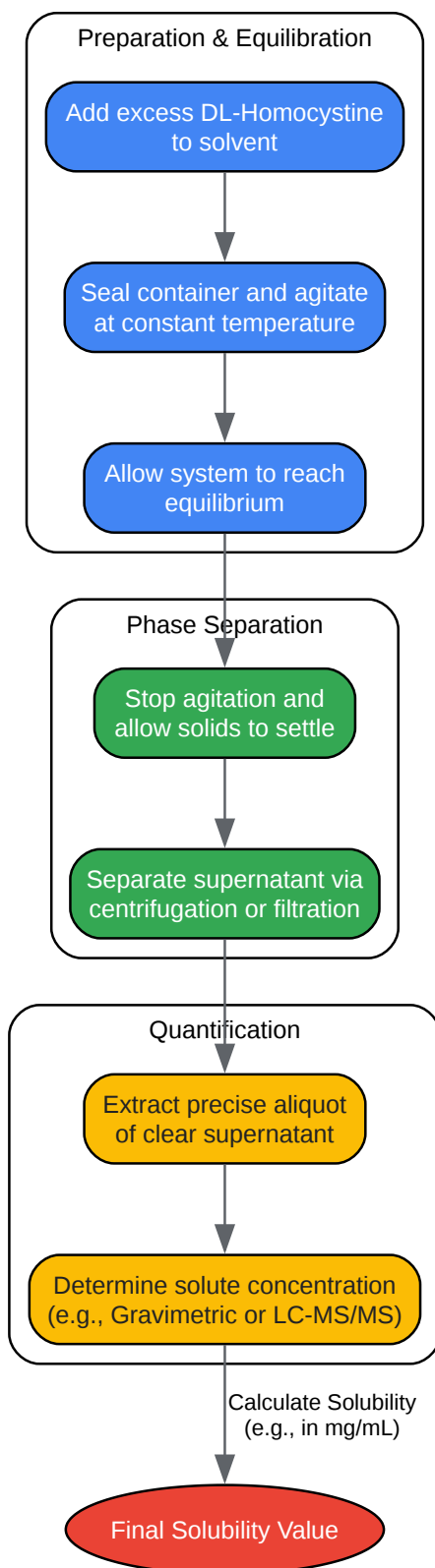
Methodology:

- **Sample Preparation:** A precisely measured aliquot of the saturated supernatant (obtained from the protocol in 2.1) is diluted with an appropriate solvent.
- **Internal Standard Spiking:** A known concentration of a stable isotope-labeled internal standard, such as DL-Homocystine-d8, is added to the diluted sample. This standard helps to correct for variations in sample preparation and instrument response.
- **Reduction Step (Optional but Common):** Since mass spectrometry often analyzes the monomeric form, a reduction step is typically employed to break the disulfide bond of homocystine to form two molecules of homocysteine. This is often achieved by adding a reducing agent like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

- **Chromatographic Separation:** The prepared sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly used to separate the analyte (homocysteine) from other potential components in the sample matrix.
- **Mass Spectrometric Detection:** The eluent from the HPLC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode), ensuring highly selective and sensitive detection.
- **Quantification:** The concentration of DL-Homocystine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of DL-Homocystine.

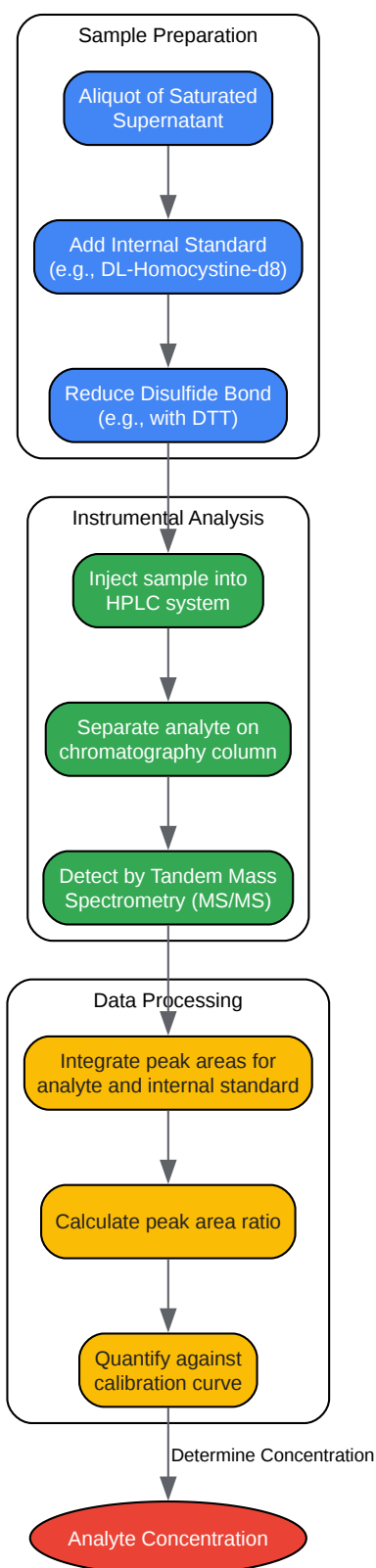
Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



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Caption: General workflow for experimental solubility determination.



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Caption: Workflow for quantification via LC-MS/MS.

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